1-(3-Pyrrolidinyl)-3-pyrrolidinol dihydrochloride

Overview

Description

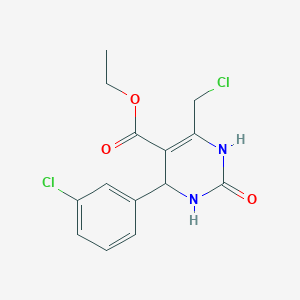

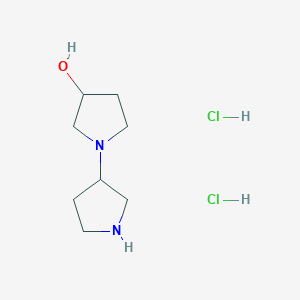

1-(3-Pyrrolidinyl)-3-pyrrolidinol dihydrochloride, also known as 3-Pyrrolidinol, is an organic compound that has been studied extensively in recent years due to its many potential applications in scientific research. It is a derivative of pyrrolidine, a cyclic amine, and is used as a starting material in the synthesis of a variety of compounds. 3-Pyrrolidinol has also been found to have potential therapeutic effects in animal models, and is being investigated for its potential use as a therapeutic agent.

Scientific Research Applications

Enamine Chemistry and Cycloaddition Reactions :

- The compound reacts with acrylonitrile and 2-chloroacrylonitrile to give dihydro-thiopyrans, and with dimethyl acetylenedicarboxylate to produce thiopyrans, showing its utility in enamine chemistry and cycloaddition reactions (Rasmussen, Shabana, & Lawesson, 1981).

Catalytic Applications :

- In the presence of a chiral Cr(III)(salen)Cl complex, tertiary enamides underwent an efficient and enantioselective intramolecular addition to activated carbonyl moieties, producing highly enantioenriched pyrrolone derivatives, demonstrating its role in asymmetric catalysis (Yang, Wang, Huang, & Wang, 2009).

Inhibition of DNA Gyrase :

- Pyrrolidinyl-substituted quinolone and naphthyridine derivatives were synthesized to study their effects on antibacterial potency and in vivo efficacy, highlighting its potential in the development of new antibacterial agents (Domagala et al., 1993).

Pyrolysis Analysis :

- Pyrolysis/GC/MS analysis of a related compound, 1-[(2'-carboxy)pyrrolidinyl]-1-deoxy-D-fructose, provided insights into primary and secondary pyrolysis products, useful for understanding the thermal behavior of such compounds (Huyghues-Despointes, Yaylayan, & Keyhani, 1994).

Pharmaceutical Synthesis :

- The synthesis of enantiomers of a potent calcium antagonist demonstrated the compound's importance in pharmaceutical chemistry and drug development (Tamazawa et al., 1986).

Characterization of Alcohol Dehydrogenase :

- A study on the reduction of N-benzyl-3-pyrrolidinone by alcohol dehydrogenase from Geotrichum capitatum showcased its potential in the production of chiral compounds (Yamada-Onodera, Fukui, & Tani, 2007).

Mechanism of Action

Target of Action

Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This phenomenon, known as “pseudorotation”, can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .

Biochemical Pathways

Compounds with a pyrrolidine ring are known to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates .

Action Environment

The design of new pyrrolidine compounds often considers the impact of environmental factors .

properties

IUPAC Name |

1-pyrrolidin-3-ylpyrrolidin-3-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O.2ClH/c11-8-2-4-10(6-8)7-1-3-9-5-7;;/h7-9,11H,1-6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMXZOJHWTLVCKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1N2CCC(C2)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(4-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methanol](/img/structure/B1392283.png)

![Ethyl 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutyrate](/img/structure/B1392289.png)